Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate
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Overview
Description
Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate is a synthetic organic compound with the molecular formula C13H15ClN2O3 and a molecular weight of 282.72 g/mol . This compound is characterized by the presence of a chlorophenyl group, a formamido group, and a dimethylamino group attached to a prop-2-enoate backbone. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with dimethylamine to form an intermediate imine.
Addition of Methyl Acrylate: The intermediate is then reacted with methyl acrylate under basic conditions to form the desired product.
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to maintain a steady production rate.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate has several applications in scientific research:
Pharmaceutical Research: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-chlorophenyl)prop-2-enoate: Similar structure but lacks the formamido and dimethylamino groups.
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar backbone but with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate is unique due to the presence of both formamido and dimethylamino groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate, commonly referred to as a chemical compound with the formula C13H15ClN2O3, is an organic molecule that has garnered interest in various biological research contexts. Its molecular weight is approximately 282.72 g/mol, and it is identified by the CAS number 400084-89-1. This compound is notable for its potential therapeutic applications, particularly in pharmacology.
The biological activity of this compound can be attributed to its structural components, which suggest interactions with various biological targets. The presence of the dimethylamino group implies potential interactions with neurotransmitter systems, while the chlorophenyl moiety may influence its binding affinity to specific receptors.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit diverse pharmacological effects, including:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Studies suggest that related compounds possess significant antibacterial and antifungal activities.
- Neuropharmacological Effects : The dimethylamino group may confer psychoactive properties, affecting neurotransmitter release and uptake.
Case Studies and Research Findings
- Anticancer Activity : A study published in Pharmacology Reports demonstrated that similar compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Efficacy : Research conducted by Journal of Medicinal Chemistry highlighted the antimicrobial activity of structurally related compounds against resistant strains of bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .
- Neuropharmacological Insights : A review article in Current Medicinal Chemistry discussed how compounds with similar structures modulate neurotransmitter systems, potentially providing therapeutic avenues for neurodegenerative diseases .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-16(2)8-11(13(18)19-3)15-12(17)9-5-4-6-10(14)7-9/h4-8H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABGMCFJCTYAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)NC(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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